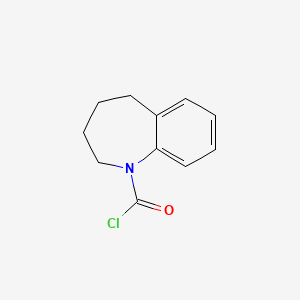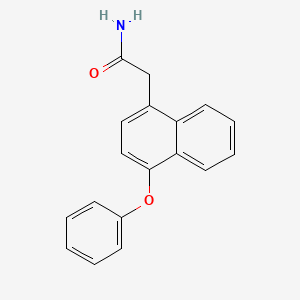![molecular formula C13H12 B12577864 Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- CAS No. 278169-73-6](/img/structure/B12577864.png)
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- is an organic compound characterized by a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method, first developed in the mid-20th century, remains a foundational approach for producing this compound. The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient separation and purification techniques, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure contributes to its reactivity and ability to form stable intermediates in various chemical reactions. These interactions are crucial for its applications in organic synthesis and other fields .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound of the series, known for its high degree of symmetry and unique chemical properties.
Spiro[2.4]hepta-4,6-diene derivatives: Various derivatives have been synthesized, each with distinct properties and applications.
Uniqueness
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- stands out due to its specific phenyl substitution, which imparts unique reactivity and potential for forming complex organic molecules. This makes it particularly valuable in targeted organic synthesis and the development of new materials .
Properties
CAS No. |
278169-73-6 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-phenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C13H12/c1-2-6-11(7-3-1)12-10-13(12)8-4-5-9-13/h1-9,12H,10H2/t12-/m1/s1 |
InChI Key |
XPBASLQLELWJJU-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@@H](C12C=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C12C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

